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D-Ribitol-5-13C

Metabolomics Metabolic Flux Analysis Isotope Labeling

D-Ribitol-5-13C (unlabeled CAS 488-81-3) is a site-specifically 13C-labeled pentose alcohol that uniquely resolves positional carbon flux through the pentose phosphate pathway (PPP). Unlike uniformly labeled 13C5-ribitol or unlabeled ribitol, the C5 label provides a distinct NMR signal and enables absolute quantification of ribitol in complex biological matrices (urine, plasma, cell extracts). This is essential for diagnosing inborn errors of polyol metabolism and for metabolic engineering of Saccharomyces cerevisiae. Supplied at 99 atom % 13C enrichment, it is the definitive internal standard for stable isotope-resolved metabolomics (SIRM). Choose D-Ribitol-5-13C for uncompromised analytical specificity.

Molecular Formula ¹³CC₄H₁₂O₅
Molecular Weight 153.14
Cat. No. B1161268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribitol-5-13C
SynonymsD-Adonitol-5-13C
Molecular Formula¹³CC₄H₁₂O₅
Molecular Weight153.14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Ribitol-5-13C: Key Procurement and Characterization Data for Stable Isotope-Labeled Research


D-Ribitol-5-13C (CAS unlabeled: 488-81-3) is a stable isotope-labeled pentose alcohol wherein the carbon-13 isotope is specifically incorporated at the C5 position of the D-ribitol molecule . This compound has a molecular weight of 153.14 g/mol and the molecular formula ¹³CC₄H₁₂O₅ . As a site-specifically labeled analog of the naturally occurring sugar alcohol ribitol, it serves as a critical tracer molecule for metabolic flux analysis, enabling precise tracking of carbon atoms through the pentose phosphate pathway and other metabolic networks . The compound is typically supplied with an isotopic enrichment of 99 atom % 13C and is utilized as an internal standard in quantitative mass spectrometry and NMR spectroscopy applications .

Why Generic Substitution of D-Ribitol-5-13C Fails: The Critical Role of Positional Specificity


Substituting D-Ribitol-5-13C with unlabeled D-ribitol or other positional isomers (e.g., 1-13C, 2-13C, 3-13C) fundamentally compromises the analytical specificity and quantitative accuracy of metabolic tracing experiments. The positional specificity of the 13C label at C5 is essential for tracking distinct carbon rearrangement pathways, as different carbon positions in ribitol are metabolized through unique routes within the pentose phosphate pathway and interconnected metabolic networks [1]. Unlabeled ribitol cannot be distinguished from endogenous pools by mass spectrometry or NMR, rendering flux quantification impossible [2]. While uniformly labeled 13C5-ribitol provides a mass shift for all carbons, it cannot resolve positional flux information, which is critical for distinguishing between alternative metabolic routes [3]. Site-specific labeling at C5 provides a unique NMR signal that allows researchers to directly observe the metabolic fate of the terminal carbon atom, a capability not achievable with other labeling patterns or unlabeled compounds .

Quantitative Differentiation Evidence for D-Ribitol-5-13C Against Comparators


Positional Isotopic Enrichment: D-Ribitol-5-13C vs. Unlabeled D-Ribitol

D-Ribitol-5-13C possesses a site-specific 13C label at the C5 position with an isotopic enrichment of 99 atom % 13C, whereas unlabeled D-ribitol contains only the natural abundance of 13C (approximately 1.1%) . This enrichment provides a >90-fold increase in the 13C signal intensity at the labeled position, enabling detection and quantification of metabolic intermediates at sub-micromolar concentrations that would be below the limit of detection for natural abundance measurements [1].

Metabolomics Metabolic Flux Analysis Isotope Labeling

Molecular Weight Differentiation for Mass Spectrometry: D-Ribitol-5-13C vs. Unlabeled D-Ribitol

D-Ribitol-5-13C exhibits a monoisotopic mass of 153.071828 Da, which is 1.003355 Da higher than the monoisotopic mass of unlabeled D-ribitol (152.068473 Da) . This +1 Da mass shift is sufficient to separate the labeled compound from the natural abundance isotopologue envelope of unlabeled ribitol in high-resolution mass spectrometry, allowing for accurate quantification without interference from endogenous pools .

Mass Spectrometry Quantitative Proteomics Internal Standard

NMR Chemical Shift Resolution: Positional Labeling at C5 vs. C1 in Solution

In solution 13C-NMR, D-ribitol exhibits identical chemical shifts for C1 and C5 (δ 60–62 ppm) when unlabeled, preventing discrimination between these two positions [1]. However, the site-specific incorporation of 13C at the C5 position in D-Ribitol-5-13C generates a unique, enhanced NMR signal solely for the terminal carbon atom, enabling unambiguous tracking of the metabolic fate of this specific carbon through enzymatic transformations . Solid-state CP-MAS NMR reveals distinct signals for C1 and C5 due to conformational asymmetry, but solution NMR requires isotopic labeling for positional resolution [2].

NMR Spectroscopy Structural Biology Metabolic Tracing

Metabolic Flux Quantification: Positional Labeling for Pathway Elucidation

In studies using site-specifically labeled precursors, the positional information derived from 13C NMR and MS analysis of downstream metabolites is critical for quantifying flux distribution through competing pathways. For example, when l-[2-13C]arabinose was supplied to yeast cells, the label was found on C-1 and C-2 of the resulting ribitol, demonstrating the operation of specific metabolic routes [1]. This class of experiment demonstrates that the positional labeling pattern of ribitol (e.g., at C5 vs. C1 or C2) directly reports on the activity of distinct enzymatic steps, enabling quantitative flux calculations that are not possible with uniformly labeled compounds or unlabeled tracers [2].

Metabolic Engineering Pentose Phosphate Pathway 13C-MFA

Optimal Application Scenarios for D-Ribitol-5-13C Based on Quantitative Evidence


Precise Internal Standard for Quantitative LC-MS/MS Metabolomics

D-Ribitol-5-13C is ideally suited as an internal standard for the absolute quantification of ribitol and related polyols in complex biological matrices such as urine, plasma, or cell extracts. The +1.003 Da mass shift relative to unlabeled ribitol allows for chromatographic co-elution with the analyte while providing a distinct MS signal, effectively correcting for matrix-induced ionization suppression and extraction efficiency variations . This application is particularly critical in clinical metabolomics for diagnosing inborn errors of polyol metabolism, where accurate quantification of urinary ribitol concentrations is a key diagnostic parameter .

High-Resolution 13C-NMR Tracking of Pentose Phosphate Pathway Flux

Researchers investigating the partitioning of carbon flux through the oxidative and non-oxidative branches of the pentose phosphate pathway (PPP) should utilize D-Ribitol-5-13C. The unique NMR signal from the site-specifically labeled C5 carbon enables the direct observation of this terminal carbon's incorporation into downstream metabolites such as nucleotides, amino acids, and glycolytic intermediates. This positional resolution is unattainable with uniformly labeled 13C5-ribitol and is essential for quantifying the relative contributions of competing metabolic pathways in engineered microbial strains or cancer cell lines .

Metabolic Flux Analysis (13C-MFA) in Saccharomyces cerevisiae for Ribose Production

In metabolic engineering projects aimed at enhancing D-ribose and ribitol production from D-glucose in Saccharomyces cerevisiae, D-Ribitol-5-13C serves as a critical tracer for validating flux predictions. Studies have shown that approximately 60% of the D-ribose produced in engineered strains is derived from D-glucose via the PPP . The use of site-specifically labeled D-Ribitol-5-13C allows for the independent verification of flux estimates through the terminal steps of ribitol biosynthesis, providing data necessary to refine metabolic models and identify bottlenecks in the pathway .

Stable Isotope-Resolved Metabolomics (SIRM) for Disease Biomarker Discovery

D-Ribitol-5-13C is a valuable tool in stable isotope-resolved metabolomics (SIRM) studies aimed at identifying novel biomarkers for diseases such as bladder cancer, where urinary ribitol levels are known to be dysregulated . By administering D-Ribitol-5-13C to cell cultures or model organisms, researchers can track the incorporation of the labeled C5 carbon into metabolic products, distinguishing newly synthesized metabolites from pre-existing pools. This approach provides insights into the dynamic activity of the polyol pathway in disease states, potentially revealing new therapeutic targets or diagnostic markers with higher sensitivity than static metabolomic profiling .

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